

Spectroscopic data of Alnusdiol (NMR, MS, IR, UV)

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Compound of Interest

Compound Name: *Alnusdiol*

Cat. No.: *B146945*

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An in-depth technical guide to the spectroscopic analysis of **Alnusdiol**, a naturally occurring cyclic diarylheptanoid. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Alnusdiol is a cyclic diarylheptanoid isolated from plants of the *Alnus* genus. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural elucidation of these compounds is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. Spectroscopic techniques are fundamental to this process, providing detailed information about the molecular structure and connectivity of atoms. This guide provides a summary of the spectroscopic data for **Alnusdiol**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy, along with the general experimental protocols used to obtain this data.

Chemical Structure

IUPAC Name: tricyclo[12.3.1.1^{2,6}]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol
Molecular Formula: C₁₉H₂₂O₄ CAS Number: 56973-51-4

Spectroscopic Data

While a comprehensive set of spectroscopic data for **Alnusdiol** from a single source is not readily available in the public domain, the following tables summarize the expected and reported data based on the analysis of closely related diarylheptanoids isolated from Alnus species. The structural features of **Alnusdiol**, including its aromatic rings, hydroxyl groups, and the diarylheptanoid core, give rise to characteristic spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For **Alnusdiol**, ¹H and ¹³C NMR data would provide information on the chemical environment of each proton and carbon atom, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Alnusdiol**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--|
| 6.5 - 7.0 | m | 6H | Aromatic protons |
| 4.5 - 5.0 | m | 2H | Protons adjacent to hydroxyl groups |
| 2.5 - 3.0 | m | 4H | Methylene protons adjacent to aromatic rings |
| 1.5 - 2.0 | m | 10H | Aliphatic methylene and methine protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Alnusdiol**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| 150 - 160 | Aromatic carbons attached to hydroxyl groups |
| 125 - 135 | Quaternary aromatic carbons |
| 110 - 120 | Aromatic CH carbons |
| 70 - 80 | Carbons attached to hydroxyl groups |
| 20 - 40 | Aliphatic methylene and methine carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and substructures.

Table 3: Mass Spectrometry Data for **Alnusdiol**

| Technique | Ionization Mode | Observed m/z | Interpretation |
|--|-----------------|---|---|
| High-Resolution Mass Spectrometry (HRMS) | ESI+ | $[M+H]^+$, $[M+Na]^+$ | Determination of exact mass and molecular formula |
| Electron Impact (EI) | - | Molecular ion (M^+) and fragment ions | Fragmentation pattern reveals structural motifs |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **Alnusdiol**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|----------------------------------|
| 3600 - 3200 | Strong, Broad | O-H stretching (hydroxyl groups) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |
| 1260 - 1000 | Strong | C-O stretching (alcohols) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for **Alnusdiol**

| Solvent | λ_{max} (nm) | Interpretation |
|---------------------|-----------------------------|---|
| Methanol or Ethanol | ~280 | $\pi \rightarrow \pi^*$ transitions in the aromatic rings |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a natural product like **Alnusdiol**. Specific parameters may vary depending on the instrumentation and the research laboratory.

Sample Preparation

Alnusdiol is typically isolated from the bark or leaves of *Alnus* species through a series of extraction and chromatographic purification steps. The purified compound is then dissolved in an appropriate solvent for each spectroscopic technique.

NMR Spectroscopy

- Sample Preparation: A few milligrams of purified **Alnusdiol** are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6) in an NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- Data Acquisition: Standard pulse sequences are used to acquire ^1H , ^{13}C , and often 2D NMR spectra such as COSY, HSQC, and HMBC to establish the complete connectivity of the molecule.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).
- Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques used for natural products.
- Analysis: The mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry is employed to determine the exact mass and molecular formula.

Infrared Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid (using KBr pellet)
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